molecular formula C6H16ClN B149307 2-Methylpentan-2-amine hydrochloride CAS No. 112306-54-4

2-Methylpentan-2-amine hydrochloride

Cat. No.: B149307
CAS No.: 112306-54-4
M. Wt: 137.65 g/mol
InChI Key: HZUOBIXWYQOUBH-UHFFFAOYSA-N
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Description

2-Methylpentan-2-amine hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is also known by its IUPAC name, 1,1-dimethylbutylamine hydrochloride. This compound is a derivative of amine and is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpentan-2-amine hydrochloride typically involves the reaction of 2-methylpentan-2-amine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-Methylpentan-2-amine.

    Reagent: Hydrochloric acid (HCl).

    Reaction: The amine reacts with hydrochloric acid to form the hydrochloride salt.

    Conditions: The reaction is usually carried out at room temperature with stirring to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:

    Batch or Continuous Process: Depending on the scale of production.

    Purification: The product is purified through crystallization or recrystallization to achieve the desired purity levels.

    Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Methylpentan-2-amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methylpentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentan-2-amine: The free base form of the hydrochloride salt.

    1,1-Dimethylbutylamine: Another name for the same compound.

    Other Alkylamines: Compounds with similar structures but different alkyl groups.

Uniqueness

2-Methylpentan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-5-6(2,3)7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUOBIXWYQOUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549190
Record name 2-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112306-54-4
Record name 2-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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